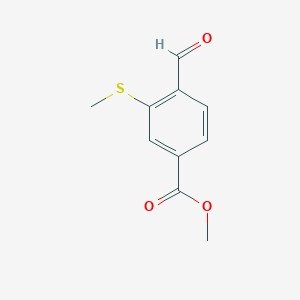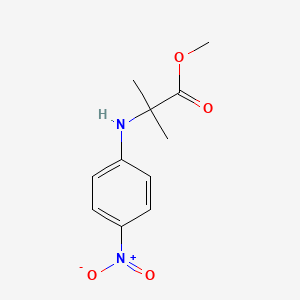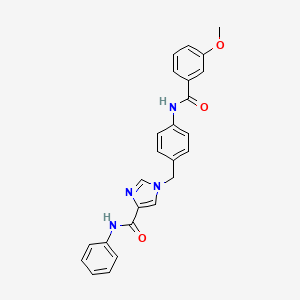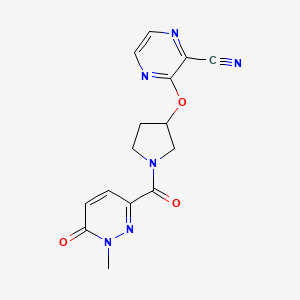
Methyl 4-formyl-3-methylsulfanylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-formyl-3-methylsulfanylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The exact mechanism of action of Methyl 4-formyl-3-methylsulfanylbenzoate is not fully understood. However, studies have shown that this compound exhibits potent antioxidant and anti-inflammatory properties. It is believed that this compound works by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound exhibits potent antioxidant activity and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, this compound has been shown to have antitumor activity and can inhibit the growth of cancer cells.
实验室实验的优点和局限性
Methyl 4-formyl-3-methylsulfanylbenzoate has several advantages for lab experiments. This compound is relatively easy to synthesize and is readily available. It is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. This compound is highly reactive and can react with other compounds in the lab, leading to unwanted side reactions. Additionally, this compound is toxic and should be handled with care.
未来方向
There are several future directions for research on Methyl 4-formyl-3-methylsulfanylbenzoate. One potential area of research is the development of new drugs based on this compound. Studies have shown that this compound has potent antitumor activity and may be useful in the treatment of cancer. Another potential area of research is the development of new agrochemicals based on this compound. This compound has been shown to be an effective intermediate in the synthesis of several herbicides and insecticides. Finally, future research may focus on the mechanism of action of this compound and its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
This compound is a chemical compound that has significant potential applications in various fields. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory properties and may be useful in the treatment of cancer. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
合成方法
There are several methods for synthesizing Methyl 4-formyl-3-methylsulfanylbenzoate, but the most commonly used method is the reaction of 4-methylthiobenzoic acid with ethyl formate in the presence of a catalyst. This reaction yields this compound along with ethanol and carbon dioxide as byproducts.
科学研究应用
Methyl 4-formyl-3-methylsulfanylbenzoate has been extensively studied for its potential applications in various fields. In pharmaceuticals, this compound is used as a starting material for the synthesis of several drugs, including antihypertensive agents, antitumor agents, and anti-inflammatory agents. In agrochemicals, this compound is used as an intermediate in the synthesis of several herbicides and insecticides. This compound is also used in the production of dyes, pigments, and other industrial products.
属性
IUPAC Name |
methyl 4-formyl-3-methylsulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-13-10(12)7-3-4-8(6-11)9(5-7)14-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQXSQPOVUIPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=O)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B2617399.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2617405.png)
![2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617406.png)
![4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2617411.png)
![6-(4-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2617412.png)
![12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid](/img/structure/B2617413.png)


![5-[(2Z)-8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2617418.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617419.png)
![2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2617420.png)
![2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2617421.png)

